molecular formula C24H25ClN6O2 B4339232 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

Cat. No.: B4339232
M. Wt: 464.9 g/mol
InChI Key: NJYHJZJPQZCHBA-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazole, benzimidazole, and morpholine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with appropriate alkylating agents under controlled conditions.

    Benzimidazole synthesis: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives.

    Morpholine attachment: The morpholine group is introduced through nucleophilic substitution reactions, often involving haloalkanes.

    Final coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation techniques such as peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(4-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
  • **3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(4-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide

Uniqueness

The uniqueness of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c25-20-15-26-30(17-20)16-18-4-3-5-19(14-18)23(32)28-24-27-21-6-1-2-7-22(21)31(24)9-8-29-10-12-33-13-11-29/h1-7,14-15,17H,8-13,16H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYHJZJPQZCHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

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